
3-Aminocarbonylphenylboronic acid molecular
weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Aminocarbonylphenylboronic

acid

Cat. No.: B1333871 Get Quote

An In-Depth Technical Guide to 3-Aminocarbonylphenylboronic Acid

Introduction
3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, is a

specialized boronic acid derivative that has emerged as a critical building block in modern

medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive

boronic acid moiety and a hydrogen-bonding aminocarbonyl (carboxamide) group, makes it an

invaluable synthon for constructing complex molecular architectures. Boronic acids are

renowned for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-

Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional

efficiency and functional group tolerance[1]. This guide provides a comprehensive technical

overview of 3-Aminocarbonylphenylboronic acid for researchers, scientists, and drug

development professionals, covering its fundamental properties, synthesis, applications, and

safety protocols.

Physicochemical Properties and Identification
The precise characterization of a chemical reagent is fundamental to its effective application in

research and development. 3-Aminocarbonylphenylboronic acid is a white to off-white

powder at room temperature[2]. Its key identifiers and physicochemical properties are

summarized below.
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Property Value Source(s)

Molecular Formula C₇H₈BNO₃ [2][3]

Molecular Weight 164.95 g/mol [2][3]

CAS Number 351422-73-6 [2][3][4]

Synonyms

3-Carbamoylphenylboronic

acid, Benzamide-3-boronic

acid

[5]

Melting Point 221-226 °C [2][6]

Solubility Soluble in Methanol [6]

Storage Temperature 2-8°C [2][6]

Synthesis and Purification
The synthesis of functionalized arylboronic acids like 3-Aminocarbonylphenylboronic acid
typically involves the introduction of a boronic acid group onto a pre-functionalized aromatic

ring. A common and robust strategy is the palladium-catalyzed cross-coupling reaction (e.g.,

Miyaura borylation) between an appropriate aryl halide (e.g., 3-bromobenzamide) and a boron

source like bis(pinacolato)diboron (B₂pin₂).

Representative Synthesis Workflow
The following protocol outlines a generalized, two-step approach for the synthesis of 3-
Aminocarbonylphenylboronic acid, starting from 3-bromobenzamide. This pathway is

chosen for its high functional group tolerance, which is critical for preserving the amide group.
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Step 1: Miyaura Borylation

Step 2: Deprotection / Hydrolysis

3-Bromobenzamide +
Bis(pinacolato)diboron (B₂pin₂)

Reaction Vessel
(Anhydrous Solvent, e.g., Dioxane)

Heat (e.g., 80-100°C)
Inert Atmosphere (N₂ or Ar)

Reaction Conditions

Catalyst System:
Pd(dppf)Cl₂

Potassium Acetate (KOAc)

Intermediate:
3-(Aminocarbonyl)phenylboronic acid pinacol ester

Yields

Pinacol Ester Intermediate (E)

Aqueous Acidic Workup
(e.g., HCl or H₂SO₄)

Purification:
Recrystallization or Chromatography

Crude Product

Final Product:
3-Aminocarbonylphenylboronic acid

Pure Product

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-Aminocarbonylphenylboronic acid.
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Detailed Experimental Protocol
Step 1: Synthesis of 3-(Aminocarbonyl)phenylboronic acid pinacol ester

To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3-

bromobenzamide, bis(pinacolato)diboron (B₂pin₂, ~1.1 equivalents), and potassium acetate

(KOAc, ~3 equivalents).

Add an anhydrous solvent such as dioxane or toluene.

Spurge the mixture with the inert gas for 15-20 minutes to remove dissolved oxygen.

Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-

bis(diphenylphosphino)ferrocene]palladium(II)), typically 2-5 mol%.

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by TLC

or LC-MS.

Upon completion, cool the reaction to room temperature and filter through a pad of celite to

remove the catalyst. Concentrate the filtrate under reduced pressure.

Step 2: Hydrolysis to 3-Aminocarbonylphenylboronic acid

Dissolve the crude pinacol ester from Step 1 in a suitable solvent mixture (e.g.,

acetone/water).

Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature. The

hydrolysis of the pinacol ester to the free boronic acid is often facile.

The product may precipitate from the solution. If so, collect the solid by filtration.

Wash the solid with cold water and then a non-polar solvent like ether or hexane to remove

organic impurities.

For higher purity, the crude product can be recrystallized from a suitable solvent system

(e.g., methanol/water). Dry the final product under vacuum.
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Core Applications in Drug Discovery and
Development
The utility of 3-Aminocarbonylphenylboronic acid is primarily demonstrated in its role as a

versatile reactant for constructing biaryl and heteroaryl structures, which are privileged motifs in

many approved drugs.

Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions. The boronic acid

group readily participates in the catalytic cycle with a palladium catalyst to form a new C-C

bond with an aryl or heteroaryl halide/triflate. The amide group at the meta-position can serve

as a key interaction point with biological targets or as a handle for further chemical

modification.

Pd(0)L₂
(Active Catalyst)

Ar-X
(Aryl Halide)

[Ar-Pd(II)-X]L₂
(Oxidative Addition

Intermediate)

[Ar-Pd(II)-Ar']L₂
(Transmetalation

Intermediate)

 Transmetalation

Ar-Ar'
(Coupled Product)

 Reductive
 Elimination

 Oxidative
 Addition

Ar'-B(OH)₂
(3-Aminocarbonylphenylboronic acid)

Base
(e.g., K₂CO₃, Cs₂CO₃)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Synthesis of Bioactive Molecules
The strategic placement of the aminocarbonyl group makes this reagent particularly useful for

synthesizing targeted inhibitors where hydrogen bonding is crucial for target engagement.

Documented applications include its use as a key reactant in the synthesis of:

Orally active phosphodiesterase 10A (PDE10A) inhibitors, which are investigated for treating

neuropsychiatric disorders like schizophrenia[2].

Pyrimidine derivatives as Tpl2 kinase inhibitors, relevant in inflammatory diseases and

oncology[2].

Peptidomimetic inhibitors of STAT3 protein, a key target in cancer therapy[2].

The journey of many modern pharmaceuticals relies on the efficient construction of complex

molecules, a process where boronic acids are indispensable[7][8]. The ability to form biaryl

systems is critical for designing molecules that can specifically interact with biological

targets[7].

Handling, Storage, and Safety
Proper handling and storage are paramount to ensure the reagent's stability and the safety of

laboratory personnel.

Hazard Identification and Personal Protective Equipment
(PPE)
3-Aminocarbonylphenylboronic acid is classified as hazardous. The primary risk is acute

oral toxicity.

Hazard Class GHS Pictogram Signal Word Hazard Statement

Acute Toxicity 4, Oral
GHS07 (Exclamation

Mark)
Warning

H302: Harmful if

swallowed

Recommended Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber)[9].

Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust

mask or equivalent respirator.

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

work area[9][10].

Storage and Stability
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[2][6]. The

recommended storage temperature is between 2-8°C[2][6].

Stability: The product is chemically stable under standard ambient conditions. Boronic acids

can be susceptible to dehydration to form boroxines, so keeping containers well-sealed is

important.

Conclusion
3-Aminocarbonylphenylboronic acid is a high-value reagent for researchers in organic

synthesis and drug development. Its defined molecular structure and weight, coupled with its

reliable reactivity in palladium-catalyzed cross-coupling reactions, provide a robust tool for the

synthesis of novel bioactive compounds. By understanding its properties, synthesis, and

handling requirements, scientists can effectively leverage this building block to accelerate the

discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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